molecular formula C8H9Cl2N B1303638 1-(2,4-Dichlorophenyl)ethanamine CAS No. 89981-75-9

1-(2,4-Dichlorophenyl)ethanamine

Cat. No. B1303638
CAS RN: 89981-75-9
M. Wt: 190.07 g/mol
InChI Key: OUVZHZAOWDHBOU-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)ethanamine is a chemical compound with the empirical formula C8H9Cl2N . It has a molecular weight of 190.07 . It is often used in proteomics research .


Molecular Structure Analysis

The molecular structure of 1-(2,4-Dichlorophenyl)ethanamine is represented by the SMILES string CC(N)c1ccc(Cl)cc1Cl . The InChI code for this compound is 1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 .


Physical And Chemical Properties Analysis

1-(2,4-Dichlorophenyl)ethanamine is a clear colorless to yellow liquid . It is stored at room temperature .

Scientific Research Applications

Environmental Impact and Biodegradation

Chlorophenols, including compounds related to 1-(2,4-Dichlorophenyl)ethanamine, have been extensively studied for their environmental impact, particularly in aquatic environments. These compounds exhibit moderate to considerable toxicity to both mammalian and aquatic life, depending on exposure levels. The persistence of these compounds in the environment can vary significantly; they demonstrate low persistence in the presence of adapted microflora capable of biodegradation but can become more persistent under certain environmental conditions. The assessment of the environmental impact of chlorophenols has underscored the importance of understanding their degradation pathways and the role of microorganisms in mitigating their persistence in nature (Krijgsheld & Gen, 1986).

Bioremediation of Contaminated Soils

The bioremediation of soils contaminated with organochlorine compounds such as DDT, which shares structural similarities with 1-(2,4-Dichlorophenyl)ethanamine, highlights the potential for microbial action in detoxifying environments affected by these pollutants. Research has demonstrated that certain bacteria and fungi can transform DDT into less harmful products, a process that is often co-metabolic and involves mechanisms such as dechlorination and ring cleavage. This suggests the potential for employing bioremediation techniques to address contamination by similar chlorinated compounds (Foght et al., 2001).

Pesticide Industry Wastewater Treatment

The treatment of wastewater from the pesticide production industry, which often contains chlorinated compounds like 2,4-Dichlorophenyl)ethanamine, presents significant challenges due to the toxic nature of these pollutants. Studies have explored various treatment methods, including biological processes and granular activated carbon, to effectively remove such compounds from wastewater. This research is crucial for preventing the entry of hazardous pesticides into natural water sources and for ensuring compliance with environmental regulations (Goodwin et al., 2018).

Environmental Fate and Behavior

The environmental fate and behavior of chlorophenols and related compounds have been a subject of extensive research, aiming to understand their persistence, bioaccumulation, and toxicological impact on non-target organisms. These studies provide valuable insights into the mechanisms through which these compounds interact with the environment and the potential risks they pose to ecosystem and human health. Efforts to elucidate the environmental pathways of such compounds are essential for developing strategies to mitigate their adverse effects and for informing regulatory policies (Islam et al., 2017).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding eye contact and ingestion, and using protective clothing .

properties

IUPAC Name

1-(2,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVZHZAOWDHBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378132
Record name 1-(2,4-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)ethanamine

CAS RN

89981-75-9
Record name 1-(2,4-Dichlorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89981-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-Dichlorophenyl)ethylamine
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